3-巯基苯甲酸

概述

描述

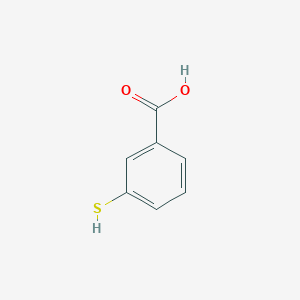

3-Mercaptobenzoic acid (3-MBA) is an organic compound that has been widely used in scientific research due to its versatile properties. It is a key component of many biochemical and physiological processes and is used as a reagent in various lab experiments. 3-MBA is also known as m-benzoic acid and is a secondary metabolite found in many organisms. Its structure is composed of a benzene ring with a sulfhydryl group attached, making it a thiol. 3-MBA is a white solid that is slightly soluble in water and has a melting point of 136-139°C.

科学研究应用

Chemical Structure and Properties

3-Mercaptobenzoic acid (MBA) is a chemical compound with the formula C7H6O2S. It has a molecular weight of 154.186 . The structure of this compound includes a benzoic acid group and a mercapto group, which is a sulfur-containing functional group .

Application in Coatings

MBA has been used to modify a brass mesh to create a smart material with controllable water penetration . This was achieved by a chemical etching method followed by surface modification with MBA and 2-naphthalenethiol (NPT). The smart wettability was dependent on the assembled MBA and NPT with suitable thiol proportions .

Use in pH-Responsive Materials

The structure of the MBA molecule changes with the pH in the carboxyl groups. This property makes it possible for MBA to be used for local pH sensing . The difference in structure with pH changes can be clearly shown in Raman spectra .

Synthesis of 2′-Mercaptoacetophenone

MBA can be used as a starting material to prepare 2′-mercaptoacetophenone, which is used in the synthesis of thioflavanone . This is achieved by reacting with lithium diisopropylamide and benzaldehyde .

Ligand Isomerization Studies

MBA can be used in the study of ligand isomerization. This allows for the evaluation of the effect of ligand isomerization on the relative stability of clusters .

Fabrication of Janus Membranes

A Janus membrane (JM) fabricated by the integration of a smart brass mesh and hydrophobic Ni foam could be used as a water diode in air and liquid systems . Unidirectional penetration for the water droplet was realized by the resulting smart JM with a hydrophobic upper layer and a pH-responsive layer below .

作用机制

Target of Action

It’s known that mercaptobenzoic acids can interact with metal nanoparticles, suggesting potential interactions with metalloproteins or other metal-containing biological targets .

Mode of Action

It’s known that mercaptobenzoic acids can bind to metal surfaces through their thiol groups . This could potentially influence the activity of metal-containing biological targets.

Biochemical Pathways

One study suggests that mercaptobenzoic acids can be involved in the biosynthesis of certain flavor compounds in strawberries .

Result of Action

Its ability to bind to metal surfaces suggests it could potentially influence the activity of metal-containing biological targets .

Action Environment

The action, efficacy, and stability of 3-Mercaptobenzoic acid can be influenced by various environmental factors. For example, the pH and presence of metal ions could affect its ability to bind to metal surfaces . Additionally, factors such as temperature and the presence of other molecules could also influence its stability and activity.

属性

IUPAC Name |

3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDFESMVAIVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197583 | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercaptobenzoic acid | |

CAS RN |

4869-59-4 | |

| Record name | 3-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4869-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4869-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

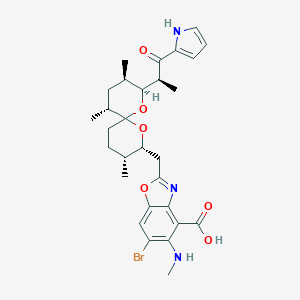

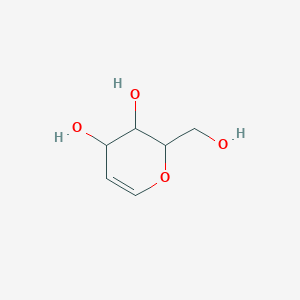

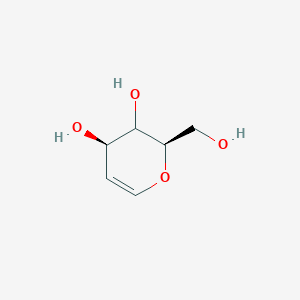

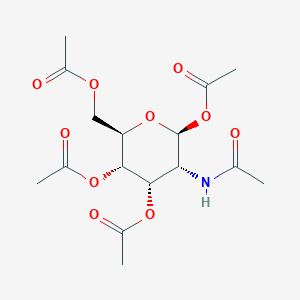

Feasible Synthetic Routes

Q & A

A: 3-MBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of its thiol group (-SH) for gold. [, ] This interaction leads to the formation of well-ordered, stable layers on gold, which can be further functionalized for various applications, including sensing, catalysis, and surface modification. [, , ]

ANone:

A: Research suggests that the position of the mercapto group influences the strength and directionality of intermolecular interactions. For instance, 2-mercaptobenzoic acid exhibits stronger S-H...S hydrogen bonding compared to 3-mercaptobenzoic acid due to the conformation-locking potential of an intramolecular S...O chalcogen bond. [] This difference in interaction strength can affect properties such as solubility, melting point, and reactivity. []

A: Yes, 3-MBA has been successfully employed as a linker molecule to anchor cadmium selenide (CdSe) quantum dots to titanium dioxide (TiO2) in quantum dot-sensitized solar cells. [] The carboxyl group (-COOH) of 3-MBA binds to TiO2, while the thiol group attaches to the CdSe quantum dots, facilitating efficient electron transfer between the two materials. []

A: Studies utilizing tip-enhanced Raman spectroscopy (TERS) have revealed that 3-MBA undergoes decarboxylation on gold nanoplates (AuNPs) under light irradiation, yielding thiophenol. [, ] This reaction is driven by hot carriers generated from the decay of localized surface plasmon resonances (LSPRs) on the AuNP surface. [] The presence of palladium in bimetallic gold-palladium nanoplates (Au@PdNPs) can alter the reaction pathway, leading to the formation of 3-mercaptophenylmethanol. []

A: Research indicates that the position of the mercapto group in mercaptobenzoic acid isomers (2-MBA, 3-MBA, 4-MBA) can influence the surface plasmon-catalyzed reaction on silver sol. [] This effect is attributed to variations in the interaction strength between the mercapto group and the silver substrate, ultimately impacting the efficiency of "hot electron" generation and subsequent bond breaking within the molecule. []

A: Yes, 3-MBA functionalized gold nanoparticles have demonstrated potential in the selective recognition and colorimetric detection of cyhalothrin, a pyrethroid insecticide. [] The presence of cyhalothrin induces aggregation of the nanoparticles, resulting in a visually detectable color change. [] This approach highlights the potential of 3-MBA-modified nanomaterials for sensing applications.

ANone: Various analytical techniques are employed for the characterization and quantification of 3-MBA, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can differentiate between isomers of mercaptobenzoic acid. [, ]

- Infrared (IR) spectroscopy: Identifies functional groups and can be used to analyze the formation of SAMs on metal surfaces. [, ]

- Surface-Enhanced Raman Spectroscopy (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces and can elucidate reaction mechanisms. [, , ]

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Enables separation and sensitive detection of 3-MBA and its derivatives in complex mixtures. []

ANone: The choice of alternative compounds depends heavily on the specific application. For instance:

- In the context of gold nanoparticle functionalization, other thiol-containing molecules like 4-mercaptobenzoic acid (4-MBA) or different chain lengths of alkanethiols can be used depending on the desired surface properties. [, ]

- For linking quantum dots to TiO2 in solar cells, alternative bifunctional linker molecules with varying aromatic ring structures and distances between anchoring groups have been investigated, each offering different electron transfer efficiencies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)